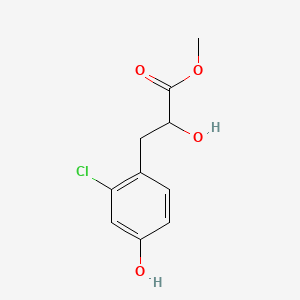
Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro-substituted phenyl ring and a hydroxypropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
化学反応の分析
Types of Reactions
Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 3-(2-chloro-4-hydroxyphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(2-amino-4-hydroxyphenyl)-2-hydroxypropanoate or 3-(2-thio-4-hydroxyphenyl)-2-hydroxypropanoate.
科学的研究の応用
Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Methyl 3-(2-chloro-4-hydroxyphenyl)-2-oxopropanoate: Similar structure but with a ketone group instead of a hydroxy group.
Methyl 3-(2-amino-4-hydroxyphenyl)-2-hydroxypropanoate: Similar structure but with an amino group instead of a chloro group.
Methyl 3-(2-thio-4-hydroxyphenyl)-2-hydroxypropanoate: Similar structure but with a thio group instead of a chloro group.
Uniqueness
Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research.
特性
分子式 |
C10H11ClO4 |
|---|---|
分子量 |
230.64 g/mol |
IUPAC名 |
methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11ClO4/c1-15-10(14)9(13)4-6-2-3-7(12)5-8(6)11/h2-3,5,9,12-13H,4H2,1H3 |
InChIキー |
AWADCXOBQLXOQT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=C(C=C(C=C1)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


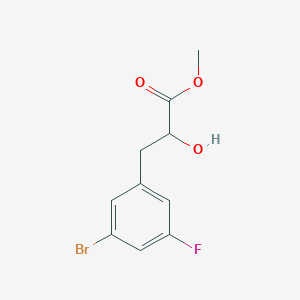
![1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate](/img/structure/B15317538.png)
![methyl2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetatehydrochloride](/img/structure/B15317544.png)
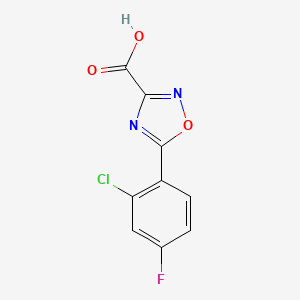
![5-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-(morpholine-4-carbonyl)aniline](/img/structure/B15317549.png)
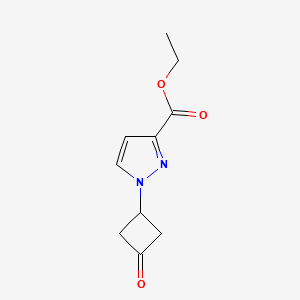
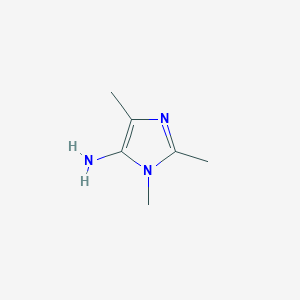


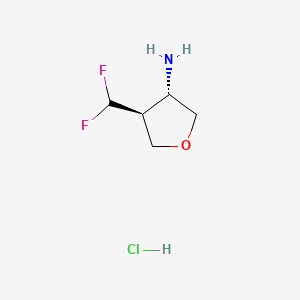
![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
![Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
